![molecular formula C9H7NO3S B6332475 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95% CAS No. 1393803-56-9](/img/structure/B6332475.png)

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%

Overview

Description

“3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid” is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Synthesis Analysis

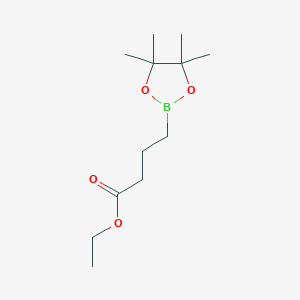

The synthesis of thieno[2,3-b]pyridine derivatives has been a subject of many research studies . One common approach involves using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . For instance, a multicomponent synthesis of functionalized thieno[2,3-b]pyridines has been described, starting from these compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis

The molecular structure of “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid” can be inferred from its name. It contains a thieno[2,3-b]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . The molecule also has a carboxylic acid group attached to the 2-position of the pyridine ring, a hydroxy group at the 3-position, and a methyl group at the 6-position .Scientific Research Applications

Coordination Chemistry and Metal Complexes

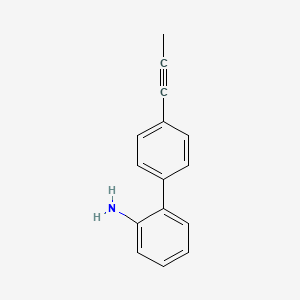

- Significance : Its ability to coordinate with metal ions makes it valuable in designing ligands for metal complexes. Researchers explore its binding properties with metals like Hg(II) and Sm(III) .

Anti-Inflammatory Agents

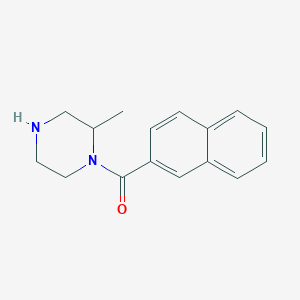

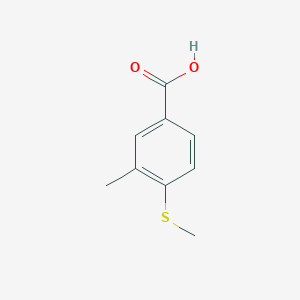

- Application : Synthesized derivatives, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate , could be investigated for their anti-inflammatory potential .

Anticancer Research

Organic Synthesis and Medicinal Chemistry

Materials Science

Biological Studies

Future Directions

The future directions for the study and application of “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid” and its derivatives could include further exploration of their pharmacological and biological utility. Given their wide range of activities, these compounds could be potential candidates for drug development .

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including voltage-gated sodium channels .

Mode of Action

For instance, some thiophene derivatives are known to block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological effects, including anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

properties

IUPAC Name |

3-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-4-2-3-5-6(11)7(9(12)13)14-8(5)10-4/h2-3,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQAVDMHYAKHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201195987 | |

| Record name | 3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |

CAS RN |

1393803-56-9 | |

| Record name | 3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393803-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201195987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)

![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)